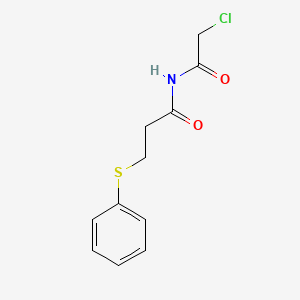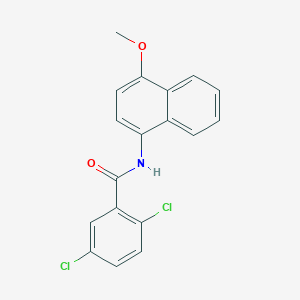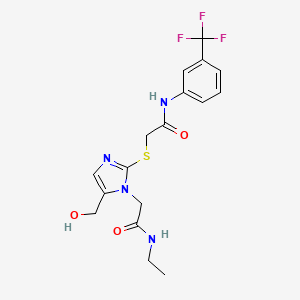
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide (CAPS) is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of CAPS, and to explore its potential applications in the laboratory. CAPS is a versatile compound with a variety of potential applications and is a useful tool for scientists to study the effects of different drugs on the body.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide, and to explore its potential applications in the laboratory. N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on the metabolism of cells and to investigate the effects of drugs on the development of cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is not fully understood. However, it is believed to interact with certain receptors in the body, such as the opioid receptors, and to activate certain pathways in the body, such as the cAMP pathway. This is thought to lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide are not fully understood. However, it is believed to have an effect on the cardiovascular system, the nervous system, and the immune system. It is also believed to have an effect on the metabolism of cells and to have an effect on the development of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in laboratory experiments include its versatility, its ability to be synthesized using a variety of methods, and its ability to interact with certain receptors in the body. However, there are some limitations to using N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in laboratory experiments, such as its potential toxicity and its potential to cause side effects.
Zukünftige Richtungen
The potential future directions for the use of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in scientific research include further investigation into its mechanism of action, its potential applications in the laboratory, and its potential toxicity and side effects. Additionally, further research could be conducted into the effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide on the cardiovascular system, the nervous system, and the immune system. Further research could also be conducted into the biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide and its potential applications in the treatment of diseases and disorders. Additionally, further research could be conducted into the potential applications of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in drug development and drug delivery.
Synthesemethoden
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and bioconjugation. Chemical synthesis involves the use of a chemical reaction to create the compound from its starting materials. The reaction is typically carried out in a solution containing a base, such as sodium hydroxide or potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is then heated to a certain temperature to complete the synthesis. In bioconjugation, the compound is synthesized by combining two or more molecules together using a chemical bond. This method is often used to create more complex compounds, such as those containing multiple functional groups.
Eigenschaften
IUPAC Name |
N-(2-chloroacetyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUDJVZWLAAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)

![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)


![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615780.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
